2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol: Technical Guide
2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol: Technical Guide
This guide provides an in-depth technical analysis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol , a critical biaryl intermediate used in the synthesis of kinase inhibitors, particularly those targeting Adaptor-Associated Kinase 1 (AAK1) .
Part 1: Executive Summary & Chemical Identity
2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a specialized biaryl building block employed in the pharmaceutical development of small-molecule kinase inhibitors. It is most notably associated with the synthesis of AAK1 inhibitors (e.g., analogs related to BMS-986142 ), which are investigated for treating neuropathic pain, schizophrenia, and Parkinson's disease.
The compound is synthesized via a regioselective Suzuki-Miyaura coupling, combining a phenolic halide with an aryl boronic acid. Its structural rigidity and specific halogenation pattern (chlorine and fluorine) modulate the metabolic stability and binding affinity of the final drug candidates.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol |
| IUPAC Name | 3'-Chloro-2-fluoro-4-methoxy-[1,1'-biphenyl]-4'-ol |
| CAS Number | Not Widely Listed (Described in WO2017059080A1 as an intermediate) |
| Molecular Formula | C₁₃H₁₀ClFO₂ |
| Molecular Weight | 252.67 g/mol |
| SMILES | COc1ccc(c(c1)F)c2cc(c(O)c2)Cl |
| Key Moiety | Biaryl core with ortho-chloro phenol and ortho-fluoro methoxyaryl |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this biaryl phenol relies on a palladium-catalyzed cross-coupling reaction. The protocol below is adapted from patent literature (WO2017059080A1) and optimized for laboratory scale-up.
Core Reaction: Suzuki-Miyaura Coupling
Reaction Logic: The synthesis couples 4-bromo-2-chlorophenol (electrophile) with (2-fluoro-4-methoxyphenyl)boronic acid (nucleophile).
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Why 4-bromo-2-chlorophenol? The bromine at the para position is significantly more reactive towards oxidative addition by Pd(0) than the chlorine at the ortho position, ensuring regioselectivity without protecting the phenol (though protection is sometimes used to improve yield).
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Why Cesium Carbonate (Cs₂CO₃)? A mild but effective base that facilitates the transmetallation step without causing excessive dehalogenation or phenol deprotonation issues.
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Catalyst (PdCl₂(dppf)): A robust ferrocenyl phosphine catalyst that resists oxidation and performs well with aryl bromides.
Step-by-Step Protocol
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Reagent Preparation:
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Substrate A: 4-Bromo-2-chlorophenol (1.0 equiv)
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Substrate B: (2-Fluoro-4-methoxyphenyl)boronic acid (1.1 equiv)
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Catalyst: PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv)
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Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane : Water (10:1 ratio)
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Reaction Setup:
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Charge a reaction vessel with Substrate A, Substrate B, and Base.
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Add the solvent mixture and degas with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).
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Add the Pd catalyst under a positive stream of Nitrogen.
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Execution:
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Heat the mixture to 80–90°C for 4–12 hours.
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Monitor: Use TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting bromide should be fully consumed.
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Work-up & Purification:
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Cool to room temperature.[1] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Flash column chromatography on silica gel.[1]
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Eluent: Gradient of 0–30% EtOAc in Hexanes.
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Yield: Typically 70–85% as a solid.
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Synthesis Workflow Diagram
Caption: Step-wise Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.
Part 3: Applications in Drug Discovery
This compound serves as a scaffold for AAK1 (Adaptor-Associated Kinase 1) Inhibitors .
Mechanism of Action Context
AAK1 regulates clathrin-mediated endocytosis. Inhibition of AAK1 disrupts the trafficking of specific receptors (e.g., Neuregulin-1/ErbB4), which has therapeutic potential in:
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Neuropathic Pain: Reducing nociceptive signaling.
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Schizophrenia: Modulating synaptic transmission.
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Viral Entry: AAK1 is also involved in the entry of viruses like Hepatitis C and Dengue; inhibitors may have antiviral properties.
Structural Activity Relationship (SAR)
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Phenol Group: Often acts as a handle for further functionalization (e.g., ether formation to attach solubilizing groups or linkers).
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2-Chloro Substituent: Provides steric bulk that twists the biaryl bond, forcing a non-planar conformation essential for fitting into the kinase ATP-binding pocket.
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2-Fluoro Group: Increases metabolic stability (blocks oxidation) and modulates the electronic properties of the distal ring.
Part 4: Quality Control & Characterization
To ensure the integrity of this intermediate for downstream synthesis, the following QC parameters are mandatory.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/H₂O gradient) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Consistent with structure; distinct biaryl protons. |
| Mass Spec | LC-MS (ESI-) | [M-H]⁻ = 251.0 |
| Appearance | Visual Inspection | Off-white to light yellow solid |
| Residual Metal | ICP-MS | Pd < 20 ppm (Critical for pharma intermediates) |
Analytical Logic
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NMR Validation: Look for the characteristic splitting of the fluorine-coupled protons on the methoxy-bearing ring. The ¹⁹F-NMR should show a single peak around -110 to -130 ppm.
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HPLC Purity: Impurities often include de-halogenated byproducts (des-bromo starting material) or homocoupled biaryls. These must be controlled below 0.5%.
Part 5: Safety & Handling
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Hazards:
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Skin/Eye Irritant: Phenolic compounds are generally corrosive or irritating.
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Aquatic Toxicity: Halogenated biaryls can be toxic to aquatic life; do not dispose of down the drain.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group over time.
References
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Bristol-Myers Squibb Company. (2017). Biaryl Kinase Inhibitors. WO2017059080A1. (Describes the synthesis of 2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol as a key intermediate for AAK1 inhibitors). Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling methodology). Link
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PubChem. 2-Chloro-4-methoxyphenol (Related Structure). National Library of Medicine. (Used for property estimation of the phenolic core).[2] Link
